2-Octanoyloxybenzoic acid

Description

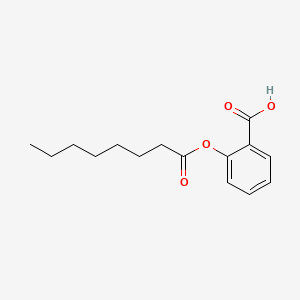

Structure

3D Structure

Properties

IUPAC Name |

2-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLYETYHDMXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990632 | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-62-3 | |

| Record name | Octanoyl salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 2 Octanoyloxybenzoic Acid

Established Synthetic Pathways

The creation of 2-Octanoyloxybenzoic acid primarily relies on esterification reactions, where the phenolic hydroxyl group of salicylic (B10762653) acid is acylated with an eight-carbon chain.

The synthesis of this compound can be achieved through several established esterification methods.

Fischer-Speier Esterification : This classic method involves the reaction of salicylic acid (2-hydroxybenzoic acid) with octanoic acid in the presence of an acid catalyst. wikipedia.org The reaction is typically performed by refluxing the carboxylic acid and the alcohol. wikipedia.org To favor the formation of the ester product, the equilibrium of this reversible reaction must be shifted to the right. masterorganicchemistry.comathabascau.ca This is commonly accomplished by using a large excess of one reactant or by removing water as it is formed, for instance, through Dean-Stark distillation. wikipedia.orgathabascau.ca

Acylation with Octanoyl Chloride : A more reactive alternative involves the use of octanoyl chloride instead of octanoic acid. chemblink.com In this pathway, salicylic acid is treated with octanoyl chloride. This reaction is often performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. doi.org This method is highly efficient due to the high reactivity of acyl chlorides with nucleophiles like alcohols and phenols. chemblink.com A similar synthesis, that of 4-Octanoyloxybenzoic acid, was achieved by reacting 4-hydroxybenzoic acid with octanoyl chloride in dichloromethane (B109758) at room temperature, yielding the desired product. doi.org

| Methodology | Reactants | Typical Conditions | Key Advantages | Ref. |

|---|---|---|---|---|

| Fischer-Speier Esterification | Salicylic Acid, Octanoic Acid | Acid catalyst (e.g., H₂SO₄), reflux, removal of water | Uses readily available materials; good for large-scale synthesis. | wikipedia.orgmasterorganicchemistry.com |

| Acylation with Acyl Chloride | Salicylic Acid, Octanoyl Chloride | Often with a base (e.g., triethylamine) in an inert solvent (e.g., CH₂Cl₂) | High reactivity, often faster and not reversible. | chemblink.comdoi.org |

Acid catalysis is crucial for optimizing the Fischer esterification process. saskoer.ca Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids are commonly employed. wikipedia.orgwikipedia.org

The primary function of the acid catalyst is to increase the electrophilicity of the carbonyl carbon in the octanoic acid. wikipedia.orgsaskoer.ca It achieves this by protonating the carbonyl oxygen, which makes the carbonyl carbon significantly more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid. wikipedia.orggauthmath.comresearchgate.net This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate. saskoer.ca While the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicylic acid and acetic anhydride (B1165640) is a well-known analogue, the catalytic principles are directly applicable. researchgate.net The catalyst is regenerated at the end of the reaction cycle. gauthmath.comlibretexts.org

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanism provides insight into the formation of the ester bond and the transient species involved.

The mechanism for the acid-catalyzed Fischer esterification of salicylic acid with octanoic acid proceeds through several reversible steps. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl : The octanoic acid's carbonyl oxygen is protonated by the acid catalyst. This creates a resonance-stabilized oxonium ion, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack : The nucleophilic oxygen atom of salicylic acid's phenolic hydroxyl group attacks the activated carbonyl carbon. wikipedia.org

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a tetrahedral intermediate. researchgate.netuomustansiriyah.edu.iq

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the intermediate. This converts one of the hydroxyls into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. wikipedia.org

Deprotonation : The protonated ester product is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst. wikipedia.orglibretexts.org

The tetrahedral intermediate is a key, albeit transient, species in the esterification pathway. gauthmath.comresearchgate.net In this intermediate, the carbon atom that was part of the carbonyl group becomes sp³-hybridized. uomustansiriyah.edu.iq It is characterized by having four single bonds: one to the original alkyl chain of the octanoic acid, one to the oxygen from salicylic acid's hydroxyl group, and two to oxygen atoms (one of which will be eliminated as water). libretexts.orguomustansiriyah.edu.iq The formation and subsequent collapse of this intermediate are central to the nucleophilic acyl substitution mechanism that defines the esterification reaction. libretexts.org

Derivatization Strategies and Analogue Synthesis

Further chemical modifications of this compound or the synthesis of its analogues can be explored to create novel compounds.

Derivatization of this compound could involve reactions at its carboxylic acid group, such as conversion to an amide or a different ester, or electrophilic aromatic substitution on the benzene (B151609) ring, though the existing substituents will direct the position of new groups.

The synthesis of analogues is often achieved by using modified starting materials. For example, starting with a substituted salicylic acid could yield a variety of analogues. A known analogue, 4-nitro-3-octanoyloxybenzoic acid , is used as a chromogenic substrate for certain enzymes. researchgate.net Its synthesis would logically follow a similar esterification pathway, starting from 4-nitro-3-hydroxybenzoic acid and an octanoyl source. Other potential analogues could be synthesized by varying the acyl chain length or introducing different functional groups onto the aromatic ring of the salicylic acid precursor. prepchem.comfishersci.com

| Compound Name | Structural Relationship to this compound | Potential Synthetic Precursor | Ref. |

|---|---|---|---|

| 5-Octanoylsalicylic acid | Isomer (acyl group on different position) | Salicylic acid (via Friedel-Crafts acylation) | chemblink.com |

| 4-Nitro-3-octanoyloxybenzoic acid | Analogue (nitro group on ring) | 4-Nitro-3-hydroxybenzoic acid | researchgate.net |

| 2-Hexanoyloxybenzoic acid | Analogue (shorter acyl chain) | Salicylic acid and Hexanoic acid/Hexanoyl chloride | N/A |

| 2-Octanoyloxybenzamide | Derivative (carboxamide instead of carboxylic acid) | This compound | N/A |

Synthesis of Substituted this compound Analogues (e.g., Nitro-substituted derivatives)

The synthesis of analogues of this compound allows for the modulation of its chemical and physical properties. A notable example is the synthesis of nitro-substituted derivatives, which can serve as chromogenic substrates in various assays.

One prominent analogue, 4-nitro-3-octanoyloxybenzoic acid, is synthesized for its use in phospholipase A2 (PLA2) assays. researchgate.net The synthesis of such derivatives often involves the esterification of a substituted benzoic acid with the appropriate acyl chloride or anhydride. For instance, the synthesis of phenyl esters of 4-substituted benzoic acids can be achieved through the Schotten-Baumann reaction, where a substituted benzoyl chloride reacts with phenol (B47542) in an alkaline aqueous solution, or via the Einhorn reaction in pyridine. researchgate.net Another approach involves the reaction of substituted benzoic acids with phosphorus oxychloride. researchgate.net The synthesis of a variety of substituted benzoic acids can be achieved through methods like the oxidation of benzylic positions. organic-chemistry.org

A general procedure for synthesizing substituted 2-acyloxybenzoic acids involves the reaction of the corresponding substituted salicylic acid with an acyl chloride. For nitro-substituted analogues, a common starting material is a nitro-substituted salicylic acid.

Table 1: Synthesis of Phenyl 2-(methyl)sulfinylbenzoate (A representative substituted phenyl benzoate) cas.cz

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

|---|

While specific synthetic data for a wide range of substituted 2-octanoyloxybenzoic acids is not extensively detailed in the reviewed literature, the synthesis of 4-nitro-3-octanoyloxybenzoic acid serves as a key example of how substitution on the benzene ring can be achieved to create functional molecules.

Exploration of Modified Benzoic Acid Scaffolds

The benzoic acid scaffold is a fundamental structural motif in many biologically active compounds and functional materials. researchgate.net Modifications to this scaffold can significantly alter a molecule's properties, including its stability, solubility, and biological activity. researchgate.net In the context of this compound analogues, modifying the core benzoic acid structure can lead to compounds with tailored characteristics.

Research into modified benzoic acid scaffolds is broad, with various strategies employed to create diverse chemical entities. These modifications can include the introduction of different functional groups, alteration of the substitution pattern on the aromatic ring, or even the replacement of the benzene ring with other heterocyclic or carbocyclic systems. For example, the synthesis of 2-(phenoxymethyl)benzoic acids involves the reaction of a phenol with a phthalide (B148349) in the presence of a base. google.com Such modifications can influence the electronic and steric properties of the resulting molecule, which in turn affects its reactivity and interaction with biological targets.

While the direct exploration of modified benzoic acid scaffolds specifically for this compound is not extensively documented, the principles of scaffold modification are well-established in medicinal and materials chemistry. These principles suggest that variations in the benzoic acid core of this compound could be systematically explored to develop new compounds with desired functionalities.

Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of an ester like this compound is a critical parameter that dictates its shelf-life and behavior in aqueous environments. Hydrolysis involves the cleavage of the ester bond to yield the parent carboxylic acid and alcohol. This process can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible reaction that is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. researchgate.netiitd.ac.in Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst. researchgate.net

The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid catalyst. For esters like aspirin (acetylsalicylic acid), a close structural analogue of this compound, the hydrolysis follows pseudo-first-order kinetics. researchgate.netscispace.com The pH-rate profile for the hydrolysis of lysine (B10760008) acetylsalicylate, another aspirin derivative, demonstrates that the reaction is subject to acid-base catalysis with multiple reaction pathways. scirp.org

Table 2: Half-life of Aspirin Hydrolysis in Different Polar Media researchgate.netscispace.com

| Medium | pH | Half-life (hours) |

|---|---|---|

| Phosphate Buffer | 7.4 | 537.21 ± 8.42 |

| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |

| 10% Dextrose Solution | - | 261.61 ± 2.306 |

Base-Catalyzed Hydrolysis Investigations

Base-catalyzed hydrolysis of esters, also known as saponification, is generally an irreversible process. researchgate.net The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netiitd.ac.in This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt. researchgate.net

The rates of base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids have been studied, and the second-order rate constants have been measured spectrophotometrically. researchgate.net For these reactions, the substituent effects can often be described by the Hammett relationship. researchgate.net Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the pseudo-first-order rate constants are pH-independent over a certain range, suggesting intramolecular general base catalysis by the neighboring amino group. iitd.ac.innih.govacs.org

Table 3: Second-order Rate Constants for Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Aqueous 0.5 M Bu4NBr at 25 °C researchgate.net

| Substituent (X in X-C6H4CO2C6H5) | k (dm³ mol⁻¹ s⁻¹) |

|---|---|

| p-NO₂ | 2.50 |

| p-Cl | 0.63 |

| H | 0.20 |

Although specific rate constants for the base-catalyzed hydrolysis of this compound are not provided in the searched literature, the data from analogous phenyl esters indicate that the rate is significantly influenced by the nature of the substituents on the benzoic acid ring. researchgate.net

Enzymatic Hydrolysis Profiles (e.g., related to PLA2 assays)

Enzymatic hydrolysis offers a highly specific pathway for the cleavage of ester bonds. This compound analogues, particularly the chromogenic substrate 4-nitro-3-octanoyloxybenzoic acid, are instrumental in studying the activity of phospholipase A2 (PLA2) enzymes. nih.govmdpi.com PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids. mdpi.com

In PLA2 assays, the enzyme hydrolyzes the ester bond of 4-nitro-3-octanoyloxybenzoic acid, releasing 4-nitro-3-hydroxybenzoic acid. The formation of this product can be monitored spectrophotometrically, providing a measure of the enzyme's activity. The enzymatic activity of PLA2 using this substrate has been characterized, with studies showing Michaelian behavior. mdpi.com

Table 4: Enzymatic Activity of Various PLA2 Enzymes using 4-nitro-3-octanoyloxybenzoic acid (4N3OBA) as a Substrate mdpi.com

| Enzyme | Specific Activity (nmol/mg/min) |

|---|---|

| Cc-PLA₂-II | 677.2 |

| Wa-PLA₂-II | 481.6 |

The use of 4-nitro-3-octanoyloxybenzoic acid in these assays has facilitated the study of PLA2 from various sources, including snake venom and human serum. researchgate.netnih.govmdpi.com The kinetics of this enzymatic hydrolysis are crucial for understanding the enzyme's mechanism and for screening potential inhibitors. nih.gov

Advanced Analytical Methodologies for 2 Octanoyloxybenzoic Acid Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of 2-Octanoyloxybenzoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the octanoyl chain, and the acidic proton of the carboxylic acid group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.2 ppm), while the long alkyl chain of the octanoyl group would show characteristic signals in the upfield region (δ 0.8-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected signals would include those for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the octanoyl chain. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield (δ 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of similar structures, as specific experimental data for this compound was not available in the searched sources.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-13 (singlet, broad) | ~170-175 |

| Ester Carbonyl (-COO-) | - | ~165-170 |

| Aromatic Ring (C₆H₄) | ~7.1-8.2 (multiplets) | ~120-155 |

| α-Methylene (-CH₂-COO) | ~2.5 (triplet) | ~34 |

| Methylene Chain (-(CH₂)₅-) | ~1.2-1.7 (multiplets) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.9 (triplet) | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to measure the concentration of a substance in a solution by analyzing its absorption of UV or visible light. The benzoic acid moiety in this compound contains a chromophore (the benzene ring conjugated with the carbonyl groups) that absorbs UV radiation at specific wavelengths.

This technique is valuable for quantifying the compound in solution, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. The UV spectrum of this compound is expected to show characteristic absorption maxima (λmax). For benzoic acid, these maxima are typically observed around 230 nm and 274 nm sielc.com. The exact λmax for this compound may be slightly shifted due to the octanoyloxy substituent.

Furthermore, UV-Vis spectroscopy can be employed to monitor chemical reactions involving this compound, such as its synthesis or degradation, by tracking the change in absorbance at a specific wavelength over time.

Table 2: Expected UV-Vis Absorption Data for this compound Note: Based on data for benzoic acid, as specific experimental data for this compound was not available in the searched sources.

| Parameter | Expected Value |

|---|---|

| Absorption Maximum 1 (λmax) | ~230 nm |

| Absorption Maximum 2 (λmax) | ~275 nm |

| Application | Quantification, Reaction Kinetics |

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment (e.g., LC-MS, nano-electrospray mass spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and assess its purity.

For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly effective. After separation by LC, the compound would be ionized (e.g., by electrospray ionization - ESI) and its molecular ion peak would be detected, confirming its molecular weight.

By inducing fragmentation of the molecular ion (tandem MS or MS/MS), a characteristic fragmentation pattern is generated. Key fragments would likely correspond to the loss of the octanoyl group or the carboxylic acid group, providing definitive structural information. For instance, in negative ion mode, a prominent fragment would be expected from the loss of the octanoyl chain. Nano-electrospray ionization, a variation of ESI, can be used for high-sensitivity analysis, especially when sample amounts are limited.

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₁₅H₂₀O₄) Note: These are theoretical values, as specific experimental data for this compound was not available in the searched sources.

| Parameter | Predicted Value (m/z) | Interpretation |

|---|---|---|

| Molecular Weight | 280.32 g/mol | - |

| Molecular Ion [M+H]⁺ | 281.14 | Protonated molecule |

| Molecular Ion [M-H]⁻ | 279.12 | Deprotonated molecule |

| Key Fragment Ion | Varies | Loss of octanoic acid or salicylic (B10762653) acid moiety |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

By developing a suitable HPLC method, a chromatogram is produced where this compound appears as a distinct peak. The area of this peak is proportional to its concentration. Any impurities present in the sample would appear as separate peaks, allowing for their detection and quantification. The purity of the sample is then typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Reversed-Phase HPLC Method Development and Validation

For a moderately nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Method Development: The development of an RP-HPLC method involves optimizing several parameters to achieve good separation (resolution) of the target compound from any impurities with sharp, symmetrical peaks in a reasonable amount of time. Key parameters include:

Column: A C18 column is a common starting point.

Mobile Phase: A gradient elution (where the composition of the mobile phase changes over time) is often used to effectively separate compounds with a range of polarities. The pH of the mobile phase is also critical, especially for an acidic compound like this compound, as it affects its ionization state and retention. Acidifying the mobile phase (e.g., with formic or phosphoric acid) is common to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention stackexchange.com.

Detection: UV detection is typically used, with the wavelength set at one of the compound's absorption maxima (e.g., ~237 nm or ~275 nm) for optimal sensitivity nih.govrjptonline.org.

Method Validation: Once a method is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 4: Typical Parameters for a Reversed-Phase HPLC Method for Aspirin (B1665792) Analogues Note: These are representative parameters based on methods for similar compounds like aspirin, as a specific validated method for this compound was not available in the searched sources. nih.govrjptonline.orgbepls.comjaptronline.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~237 nm or ~275 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely utilized analytical technique for the separation, detection, and identification of individual components within complex mixtures. Its high sensitivity and selectivity make it particularly suitable for the analysis of this compound and related compounds in various matrices. The methodology combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry.

In a typical LC-MS analysis, the sample containing the analyte is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. For carboxylic acids like this compound, reversed-phase chromatography using a C18 column is a common approach. researchgate.netkoreascience.kr The separation is achieved by using a mobile phase, often a mixture of an aqueous solution (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (like methanol or acetonitrile), which can be run under isocratic (constant composition) or gradient (varying composition) conditions. researchgate.netkoreascience.krnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a frequently employed technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation of the parent molecule. For acidic compounds, ESI is typically operated in the negative ion mode, where the analyte molecule loses a proton ([M-H]⁻) to become a negatively charged ion. researchgate.netkoreascience.kr

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often used. In this mode, a specific parent ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented through collision-induced dissociation. The resulting characteristic fragment ions are monitored. For instance, benzoic acid is often detected by monitoring the transition of the deprotonated molecule ([M-H]⁻) at m/z 121 to a fragment ion at m/z 77, which corresponds to the loss of the carboxyl group. researchgate.netkoreascience.kr This specific transition monitoring significantly reduces background noise and matrix interference, leading to reliable and reproducible results. researchgate.net The use of an isotopically labeled internal standard, such as ¹³C₆-benzoic acid, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. researchgate.netkoreascience.kr

The table below outlines typical parameters for an LC-MS/MS method applicable to the analysis of benzoic acid derivatives.

Table 1: Representative LC-MS/MS Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Specification | Reference |

|---|---|---|

| Chromatography Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | researchgate.netnih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate Buffer B: Acetonitrile or Methanol | researchgate.netnih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.netkoreascience.kr |

| MS/MS Transition (Example: Benzoic Acid) | Parent Ion (m/z): 121 Fragment Ion (m/z): 77 | researchgate.netkoreascience.kr |

| Capillary Temperature | 230 °C | nih.gov |

Thermochemical Characterization

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com This method is highly effective for determining the temperatures and enthalpy changes associated with phase transitions, such as melting, crystallization, and glass transitions. nih.govresearchgate.net

In a DSC experiment, a small amount of the sample, such as this compound, is sealed in a pan, and an empty reference pan is placed in the DSC cell. Both pans are then subjected to a controlled temperature program. nih.gov When the sample undergoes a phase transition, it will absorb (endothermic process) or release (exothermic process) heat. This results in a temperature difference between the sample and reference pans, which is recorded as a peak on the DSC thermogram. The area under the peak is directly proportional to the enthalpy change (ΔH) of the transition, while the temperature at the peak's apex or onset corresponds to the transition temperature (T).

The study of related long-chain benzoic acid derivatives, such as p,n-alkyloxybenzoic acids, provides insight into the type of thermal behavior that might be expected. These compounds are known to exhibit complex phase transitions, including transitions from a crystalline solid to various liquid crystal phases (e.g., nematic, smectic) before finally reaching an isotropic liquid state upon heating. researchgate.netcyberleninka.ru DSC is a primary tool for identifying these transitions, which appear as distinct peaks on the heating or cooling curve. researchgate.netscirp.org While Polarizing Optical Microscopy (POM) is used to identify the specific type of liquid crystal phase, DSC precisely quantifies the energetic changes associated with the transition from one phase to another. researchgate.netscirp.org Even subtle phase changes that result in small enthalpy shifts can be detected using this sensitive technique. scirp.org

The table below presents hypothetical DSC data for a benzoic acid derivative, illustrating the kind of information that can be obtained from a thermal analysis.

Table 2: Illustrative DSC Data for Phase Transitions of a Benzoic Acid Derivative

| Transition Event | Transition Temperature (T) [°C] | Enthalpy Change (ΔH) [J/g] | Process Type |

|---|---|---|---|

| Crystal to Smectic | 95.5 | 45.2 | Endothermic |

| Smectic to Nematic | 112.8 | 1.8 | Endothermic |

| Nematic to Isotropic Liquid (Melting) | 125.3 | 15.7 | Endothermic |

Mechanistic Investigations of 2 Octanoyloxybenzoic Acid in Biochemical Systems Excluding Clinical Outcomes

Application as a Substrate for Enzymatic Activity Assays

Derivatives of 2-octanoyloxybenzoic acid are particularly useful as substrates in enzymatic assays due to their chemical properties that allow for the generation of a detectable signal upon cleavage. This has facilitated the development of continuous and high-throughput screening methods for various enzymes.

A prominent derivative, 4-nitro-3-octanoyloxybenzoic acid (NOBA), is widely employed as a chromogenic substrate for assaying the activity of phospholipase A2 (PLA2). nih.govnih.govnih.gov The principle of this assay lies in the PLA2-catalyzed hydrolysis of the ester bond at the sn-2 position of NOBA. This enzymatic action releases 3-hydroxy-4-nitrobenzoic acid, a chromophore that exhibits strong absorbance at a specific wavelength, typically around 425 nm. The increase in absorbance over time provides a direct and continuous measure of PLA2 activity.

The substrate is typically dissolved in an organic solvent like acetonitrile (B52724) and then introduced into an aqueous buffer, where it forms micelles. nih.gov This micellar arrangement mimics the natural aggregated state of phospholipid substrates for PLA2. This assay has been successfully used to measure PLA2 activity from various sources, including snake venoms and pancreatic tissues. nih.gov Its convenience and specificity make it a valuable tool, especially for monitoring enzyme activity during purification procedures. nih.gov

The use of substrates like this compound derivatives enables the detailed investigation of enzyme kinetics, often described by the Michaelis-Menten model. This model characterizes the relationship between the substrate concentration and the initial reaction velocity, defined by two key parameters: the Michaelis constant (KM) and the maximum velocity (Vmax). KM represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Substrate | KM (mM) | Vmax (U/mg) |

|---|---|---|---|

| Soybean PLA2 | Soybean Lecithin | 0.78 | 950 |

The chromogenic properties of substrates such as 4-nitro-3-octanoyloxybenzoic acid (NOBA) are highly advantageous for the development of high-throughput screening (HTS) assays. scispace.comacs.org These assays are essential in drug discovery for screening large libraries of compounds to identify potential enzyme inhibitors. The colorimetric nature of the NOBA-based assay allows for its adaptation to a microplate format, enabling the simultaneous and rapid measurement of enzymatic activity in a large number of samples. scispace.comacs.org

The continuous monitoring of the reaction progress in real-time is another significant advantage, providing more accurate kinetic data compared to endpoint assays. These HTS protocols have been instrumental in identifying novel inhibitors of PLA2 from various sources, including snake venom. scispace.comacs.org

Modulation of Enzyme Activity and Protein Interactions

Beyond their role as substrates, this compound and its structural analogs have been investigated for their capacity to modulate the activity of enzymes and to interact with various proteins, providing a basis for the design of novel therapeutic agents.

Derivatives of benzoic acid have been shown to inhibit the activity of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory pathway. researchgate.netresearchgate.net In vitro, biophysical, and in silico studies have revealed that these compounds can bind to the active site of sPLA2, leading to inhibition in the micromolar concentration range. researchgate.netresearchgate.net The inhibitory potency of some benzoic acid derivatives, such as 3-(4-alkylbenzoyl)acrylic acids, increases with the length of the alkyl residue, with IC50 values ranging from 10-7 to 10-4 mol/L for snake venom PLA2. researchgate.net

Furthermore, benzoic acid derivatives have been explored as inhibitors of other enzyme families, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes. The inhibitory activity of these compounds against MMPs is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Compound Class | Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| 3-(4-Alkylbenzoyl)acrylic acids | Snake Venom PLA2 | IC50 | 10-7 - 10-4 M |

| 4-(n)-Octadecylbenzoyl)acrylic acid | Snake Venom PLA2 | Dissociation Constant (Kd) | 6 x 10-6 M |

| Barbituric acid derivative (BAR) | MMP-2 | pIC50 | 6.74 |

| Barbituric acid derivative (BAM) | MMP-2 | pIC50 | 7.06 |

| Barbituric acid derivative (BCL) | MMP-2 | pIC50 | 4.22 |

| Succinyl hydroxamate derivative | MMP-1 | IC50 | 5 nM |

| Succinyl hydroxamate derivative | MMP-2 | IC50 | 6 nM |

| Succinyl hydroxamate derivative | MMP-9 | IC50 | 3 nM |

Molecular docking and other computational techniques have been employed to elucidate the binding modes of benzoic acid derivatives within the active sites of enzymes like PLA2. researchgate.netresearchgate.net These studies reveal that these compounds can establish a uniform mode of binding, forming key interactions with active site residues. researchgate.netresearchgate.net

The binding affinity is often quantified by the binding free energy, with more negative values indicating a stronger interaction. For instance, in silico studies of various anti-inflammatory compounds with human sPLA2 have identified several benzoic acid derivatives with favorable binding energies. These interactions typically involve hydrogen bonds and hydrophobic contacts with the amino acid residues lining the active site pocket.

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Gallic Acid | sPLA2 | -5.8 | His48, Asp49, Tyr52 |

| Vanillic Acid | sPLA2 | -6.2 | His48, Asp49, Gly30 |

| Syringic Acid | sPLA2 | -6.5 | His48, Asp49, Tyr52 |

| Protocatechuic Acid | sPLA2 | -6.0 | His48, Asp49, Gly30 |

| Aspirin (B1665792) | sPLA2 | -5.5 | His48, Asp49 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biochemical activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the molecular features that govern its interactions with biological systems. While direct and extensive SAR/QSAR studies on this compound are not widely published, valuable insights can be drawn from research on related benzoic acid derivatives.

Elucidation of Structural Determinants for Biochemical Activity

The biochemical activity of benzoic acid derivatives is largely determined by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. For many biological activities, a few structural features have been identified as crucial.

Key structural determinants for the activity of benzoic acid derivatives often include:

The Phenyl Core: The aromatic ring is critical for establishing hydrophobic interactions with various biological targets. The planar nature of the sp2 hybridized carbons in the phenyl ring facilitates binding within the pockets of target proteins iomcworld.com.

Hydrophilic Substituents: The presence of hydrophilic groups on the phenyl ring is often necessary to facilitate interactions and binding to polar amino acid residues near the target's active site iomcworld.com. In the case of this compound, the ester group at the 2-position and the carboxylic acid at the 1-position are the key functional groups.

The Carboxylic Acid Moiety: The carboxyl group is a key feature, often involved in forming hydrogen bonds or salt bridges with amino acid residues like Arginine and Tyrosine in the active sites of enzymes nih.gov.

The Ester Group: The octanoyloxy group at the 2-position, being a relatively long alkyl chain ester, significantly influences the lipophilicity of the molecule. This can affect its ability to cross biological membranes and its affinity for hydrophobic binding pockets.

SAR studies on related compounds have shown that modifications to these key moieties can drastically alter biological activity. For instance, in a series of diphenylamine-based retinoids containing a benzoic acid moiety, the flexibility of the substituent containing the carboxylic acid was found to be a determinant of agonistic versus synergistic activity nih.gov.

| Structural Moiety | Potential Contribution to Biochemical Activity | Example from Related Compounds |

|---|---|---|

| Benzoic Acid Core | Provides the fundamental scaffold for interaction with biological targets. | The benzoic acid part of diphenylamine-based retinoids is essential for their activity as RXR agonists nih.gov. |

| Carboxyl Group | Forms critical hydrogen bonds and electrostatic interactions with active site residues. | The carboxylate group of 2-hydroxybenzoic acid derivatives forms electrostatic interactions with Arginine and Tyrosine residues in SIRT5 nih.gov. |

| 2-Octanoyloxy Group | Influences lipophilicity, membrane permeability, and binding to hydrophobic pockets. | In a study of benzoylaminobenzoic acid derivatives, increased hydrophobicity was correlated with increased inhibitory activity against β-ketoacyl-acyl carrier protein synthase III nih.gov. |

Computational Modeling and Prediction of Activity Profiles

Computational methods, including molecular docking and QSAR, are powerful tools for predicting the biochemical activity of compounds like this compound. These in silico approaches can provide insights into binding affinities, interaction modes, and the structural requirements for activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, molecular docking studies on other benzoic acid derivatives have successfully predicted their binding affinity and interactions with the amino acid residues in the active site of their targets nih.gov. A similar approach for this compound would involve docking it into the active sites of potential enzyme targets to predict binding energy and key interactions. For example, a study on 5-acetamido-2-hydroxy benzoic acid derivatives used molecular docking to analyze their binding affinity with COX-2 receptors mdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of new, untested compounds. Both 2D and 3D-QSAR studies have been applied to benzoic acid derivatives to identify key physicochemical descriptors that influence their activity dergipark.org.tr. A 2D-QSAR model for benzoylaminobenzoic acid derivatives revealed that hydrophobicity, molar refractivity, and aromaticity were positively correlated with inhibitory activity nih.gov.

| Computational Method | Predicted Parameter | Relevance to this compound |

|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol), Interaction Mode | Could predict the binding efficiency of this compound to potential targets like cyclooxygenases. |

| 2D-QSAR | Correlation of physicochemical properties with activity | Could identify key descriptors like lipophilicity (influenced by the octanoyl chain) that determine the activity of this compound. |

| 3D-QSAR | Correlation of 3D properties (steric and electrostatic fields) with activity | Could provide a more detailed understanding of the spatial arrangement of functional groups required for optimal activity. |

In Vitro Mechanistic Insights into Cellular Processes (excluding human-specific data)

Understanding the molecular targets and pathways affected by this compound is crucial for elucidating its mechanism of action at a cellular level. In vitro studies on non-human systems and comparative analyses with related compounds offer valuable insights.

Investigation of Molecular Targets and Pathways

Based on its structural similarity to other salicylic (B10762653) acid derivatives, a primary molecular target for this compound is likely to be the cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. In silico studies of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for the COX-2 receptor than acetylsalicylic acid, suggesting that it may inhibit COX-2 activity and thereby reduce inflammatory responses nih.gov.

Another potential pathway involves the transcription factor NF-κB, which plays a central role in inflammation. A salicylic acid derivative, SANA, was shown to be a more potent inhibitor of NF-κB dependent gene expression than salicylic acid itself google.com. This suggests that esterification of the hydroxyl group of salicylic acid, as in this compound, could lead to compounds with enhanced activity on this pathway.

Potential molecular targets and pathways for this compound, inferred from related compounds, include:

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis.

NF-κB Signaling Pathway: Inhibition of NF-κB activation, resulting in decreased expression of pro-inflammatory genes.

Nrf2/Keap1 Pathway: Some salicylic acid derivatives have been shown to induce the expression of phase two enzymes through the Nrf2/Keap1 pathway, which is involved in the antioxidant response google.com.

Comparative Studies with Related Benzoic Acid Derivatives

Comparative studies of this compound with its parent compound, salicylic acid, and other derivatives are essential for understanding the role of the 2-octanoyloxy group.

One study synthesized a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, and found it to have analgesic and antiplatelet benefits similar to acetylsalicylic acid but with potentially fewer side effects. In silico analysis indicated a higher affinity for the COX-2 receptor compared to acetylsalicylic acid nih.gov. This highlights that modifications at the 2-position of the benzoic acid can significantly alter the activity profile.

Another comparative study found that a salicylic acid derivative, SANA, was a significantly more potent inhibitor of NF-κB dependent gene expression than salicylic acid google.com. This suggests that the ester linkage at the 2-position may enhance the molecule's ability to modulate this inflammatory pathway.

| Compound | Reported Biochemical Activity | Reference |

|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Higher in silico affinity for COX-2 than acetylsalicylic acid. | nih.gov |

| SANA (a salicylic acid derivative) | More potent inhibitor of NF-κB dependent gene expression than salicylic acid. | google.com |

| Salicylic Acid | Inhibits leukocyte function and the expression of various pro-inflammatory genes. | ni.ac.rs |

| Acetylsalicylic Acid | Inhibits cyclooxygenase enzymes. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Octanoyloxybenzoic Acid

Development of Advanced Synthetic Strategies

The conventional synthesis of 2-Octanoyloxybenzoic acid typically involves the acylation of salicylic (B10762653) acid. However, future research is geared towards developing more efficient, sustainable, and scalable synthetic methods.

One promising area is the exploration of green chemistry principles to minimize the environmental impact of the synthesis process. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. For instance, research into solid acid catalysts for acylation reactions could offer a recyclable and less corrosive alternative to traditional catalysts.

Enzymatic synthesis represents another frontier. The use of lipases as catalysts for the esterification of salicylic acid could provide high selectivity and operate under mild reaction conditions, leading to higher purity products and a reduction in by-product formation. This biocatalytic approach aligns with the growing demand for sustainable and "green" chemical processes in the pharmaceutical and cosmetic industries.

Furthermore, the application of flow chemistry and microwave-assisted synthesis is being investigated to enhance reaction rates, improve yields, and allow for better control over reaction parameters. These modern synthetic techniques offer the potential for continuous manufacturing processes, which are highly desirable for industrial-scale production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources, waste minimization. | Development of solid acid catalysts, use of green solvents. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products. | Screening for suitable lipases, optimization of reaction parameters. |

| Flow Chemistry | Enhanced reaction control, improved scalability, continuous processing. | Design of microreactors, optimization of flow conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields. | Optimization of microwave parameters, solvent selection. |

Refinement of Analytical and Bioanalytical Methodologies

The accurate and sensitive determination of this compound in various matrices, including cosmetic formulations and biological samples, is crucial for quality control and pharmacokinetic studies. Future research in this area will focus on the refinement of existing analytical techniques and the development of novel bioanalytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for the analysis of salicylic acid and its derivatives. Future refinements will likely involve the development of ultra-high-performance liquid chromatography (UHPLC) methods, which offer faster analysis times and improved resolution. The optimization of stationary phases and mobile phase compositions will be key to enhancing the separation of this compound from potential impurities and other active ingredients in complex formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The development and validation of robust LC-MS/MS methods for this compound will be essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This will involve identifying specific precursor and product ion transitions for accurate quantification in complex biological matrices like plasma and skin tissue.

Spectroscopic methods , such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, will continue to be important for the structural characterization and purity assessment of synthesized this compound. Advances in these techniques could provide more detailed information about the compound's solid-state properties and its interactions with other molecules.

| Analytical Technique | Area of Refinement | Application |

| UHPLC | Faster analysis, improved resolution. | Quality control of raw materials and finished products. |

| LC-MS/MS | High sensitivity and selectivity. | Pharmacokinetic studies, bioequivalence studies. |

| Advanced Spectroscopy | Detailed structural elucidation. | Characterization of new derivatives, impurity profiling. |

Deeper Elucidation of Biochemical Mechanisms

While the keratolytic and comedolytic properties of this compound are well-documented, a deeper understanding of its biochemical mechanisms of action is an active area of research. Future studies will aim to elucidate its molecular targets and signaling pathways, particularly in relation to its anti-inflammatory and skin-remodeling effects.

A key area of investigation is the compound's interaction with enzymes involved in the inflammatory cascade. While it is a derivative of salicylic acid, a known inhibitor of cyclooxygenase (COX) enzymes, the specific inhibitory profile of this compound against COX-1 and COX-2 is not yet fully characterized. Future research will likely involve in-vitro and in-vivo studies to determine its potency and selectivity as a COX inhibitor, which would provide a clearer understanding of its anti-inflammatory properties. The effect on the production of prostaglandins, key mediators of inflammation, will also be a focus.

The observed skin-remodeling effects, such as the stimulation of collagen and glycosaminoglycan synthesis, suggest that this compound may modulate the activity of dermal fibroblasts. Elucidating the signaling pathways involved, for example, through the regulation of growth factors or matrix metalloproteinases (MMPs), will be a significant step forward.

Furthermore, its mechanism of exfoliation, which is described as a cell-by-cell process targeting corneodesmosomes , warrants further investigation at the molecular level to identify the specific proteins and enzymes it interacts with to disrupt cell adhesion in the stratum corneum.

| Biochemical Effect | Potential Mechanism | Research Focus |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | Determining IC50 values for COX-1 and COX-2; measuring prostaglandin (B15479496) levels. |

| Skin Remodeling | Modulation of fibroblast activity. | Investigating effects on collagen, elastin, and glycosaminoglycan synthesis; studying MMP regulation. |

| Exfoliation | Disruption of corneodesmosomes. | Identifying protein targets within the corneodesmosome complex. |

Exploration of Structure-Activity-Property Relationships for Derivative Optimization

The unique properties of this compound are a direct result of its chemical structure, particularly the presence of the octanoyl side chain. The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) will be instrumental in the design and synthesis of new derivatives with optimized characteristics.

One key area of focus is the length and nature of the acyl chain . The octanoyl group in this compound contributes to its increased lipophilicity and larger molecular size, which in turn affects its skin penetration and rate of exfoliation. Systematic studies varying the chain length (e.g., from C4 to C12) and introducing unsaturation or branching could lead to derivatives with tailored penetration profiles and enhanced activity for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies, which use computational models to correlate chemical structure with biological activity, will be a valuable tool in this optimization process. By identifying key molecular descriptors that influence the desired properties, QSAR can guide the rational design of new derivatives with improved efficacy and safety profiles.

| Structural Modification | Potential Impact | Research Approach |

| Varying Acyl Chain | Altered lipophilicity, skin penetration, and activity. | Synthesis and screening of a library of acyl salicylic acid derivatives. |

| Ring Substitution | Modified acidity, receptor affinity, and potency. | Synthesis and biological evaluation of substituted 2-acyloxybenzoic acids. |

| Computational Modeling | Predictive design of optimized derivatives. | Development of QSAR models based on experimental data. |

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing 2-octanoyloxybenzoic acid, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via esterification of salicylic acid with octanoyl chloride under anhydrous conditions. A reflux setup with a catalytic amount of sulfuric acid or pyridine is recommended to drive the reaction. Purity validation involves HPLC (using a C18 column with acetonitrile/water mobile phase) and NMR spectroscopy (¹H and ¹³C) to confirm the absence of unreacted starting materials. Melting point determination (reported range: 85–88°C) and FT-IR analysis (to verify ester C=O stretch at ~1740 cm⁻¹) are critical for quality control .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Hydrolysis studies should be conducted in buffered solutions (e.g., phosphate buffer at pH 7.4, 37°C) to mimic physiological conditions. Aliquots are sampled at intervals and analyzed via LC-MS to quantify degradation products (e.g., salicylic acid and octanoic acid). Kinetic modeling (first-order or pseudo-first-order) is applied to determine half-life. Control experiments under acidic (pH 2) and alkaline (pH 9) conditions are recommended to evaluate pH-dependent stability .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer : Use ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 2.5–2.7 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl). Discrepancies in spectral data (e.g., unexpected splitting) may arise from rotational isomerism or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised. For conflicting literature data, replicate experiments under standardized conditions (solvent, temperature) are critical .

Advanced Research Questions

Q. How can researchers design experiments to probe the enzyme inhibition mechanisms of this compound?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition constants (Ki). Fluorescence quenching or surface plasmon resonance (SPR) can assess binding affinity to target enzymes (e.g., cyclooxygenase isoforms). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) provide insights into binding modes. Validate hypotheses via site-directed mutagenesis of enzyme active sites .

Q. What strategies are effective for resolving contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method in solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures (25°C ± 0.5°C). Quantify solubility via UV-Vis spectroscopy (λmax ~300 nm) or gravimetric analysis. Address discrepancies by verifying solvent purity (GC headspace analysis) and equilibration time (≥24 hrs). Statistical tools (ANOVA) should compare datasets, while Hansen solubility parameters rationalize solvent interactions .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer : Employ design of experiments (DoE) methodologies, such as Box-Behnken or central composite design, to optimize variables (e.g., temperature, catalyst loading, solvent polarity). Screen derivatives via in vitro assays (e.g., antimicrobial disk diffusion) and correlate structural modifications (e.g., halogenation at the benzene ring) with activity trends. QSAR modeling (using MOE or Schrödinger) identifies key physicochemical descriptors (logP, polar surface area) .

Q. What advanced analytical approaches are suitable for studying the environmental degradation pathways of this compound?

- Methodological Answer : Use LC-QTOF-MS/MS to identify transformation products in simulated environmental matrices (soil, water). Isotopic labeling (¹⁴C-tracing) tracks degradation pathways. Ecotoxicity assays (Daphnia magna mortality, algal growth inhibition) assess ecological impact. Computational tools (EPI Suite) predict biodegradation half-lives and persistence .

Methodological Guidelines

- Data Interpretation : Always cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) and crystallographic data (CCDC entries) to resolve ambiguities .

- Contradiction Management : Maintain detailed lab notebooks with raw data (e.g., chromatograms, spectral peaks) and employ version control for reproducibility. Peer validation through blind trials is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.